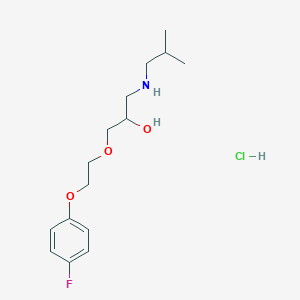

1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride

Description

1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) derivative. Its structure comprises a propan-2-ol backbone substituted with a 4-fluorophenoxyethoxy group at position 1 and an isobutylamino group at position 3, with a hydrochloride salt enhancing solubility and stability. The compound’s design leverages fluorine’s electronegativity to modulate pharmacokinetic properties, such as membrane permeability and metabolic resistance, while the isobutylamino group contributes to receptor binding specificity .

Properties

IUPAC Name |

1-[2-(4-fluorophenoxy)ethoxy]-3-(2-methylpropylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24FNO3.ClH/c1-12(2)9-17-10-14(18)11-19-7-8-20-15-5-3-13(16)4-6-15;/h3-6,12,14,17-18H,7-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYSYKXRXPMGZLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNCC(COCCOC1=CC=C(C=C1)F)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-Fluorophenol: This involves the fluorination of phenol using a fluorinating agent such as hydrogen fluoride or a fluorinating reagent like Selectfluor.

Formation of 4-Fluorophenoxyethanol: The 4-fluorophenol is then reacted with ethylene oxide under basic conditions to form 4-fluorophenoxyethanol.

Synthesis of 1-(2-(4-Fluorophenoxy)ethoxy)-3-chloropropane: The 4-fluorophenoxyethanol is further reacted with 3-chloropropanol in the presence of a base such as sodium hydroxide to form the desired intermediate.

Amination: The intermediate is then subjected to amination with isobutylamine under controlled conditions to yield 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or other substituents are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.

Biology: Employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including its role as a beta-blocker in cardiovascular research.

Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as beta-adrenergic receptors. By binding to these receptors, the compound inhibits the action of endogenous catecholamines, leading to a decrease in heart rate and blood pressure. This makes it a valuable compound in cardiovascular research and potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the aryloxypropanolamine class, sharing structural motifs with several pharmaceuticals and experimental agents. Key analogues include:

Pharmacological Activity

- Receptor Binding Affinity: The indolyloxy derivatives in exhibit mixed α1/α2/β1-adrenoceptor binding, with weaker β1 selectivity compared to the query compound’s fluorophenoxyethoxy group, which likely enhances β1 specificity due to reduced steric hindrance . Tert-butylamino analogues (e.g., ) show prolonged half-lives due to increased lipophilicity but lower water solubility than the query compound’s hydrochloride salt form .

- Antiarrhythmic and Hypotensive Effects: Methoxyphenoxyethylamino derivatives () demonstrate spasmolytic and antiarrhythmic activity but lack the fluorinated group’s metabolic stability, which may reduce hepatic clearance in the query compound . Pindolol () is water-soluble and non-selective, contrasting with the query compound’s fluorinated hydrophobic tail, which may improve CNS penetration .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., query compound, ) generally exhibit higher aqueous solubility than free bases. For instance, pindolol (13523-86-9) is water-soluble, while impurities with bulky substituents (e.g., ’s Imp. B(EP): CAS 130115-63-8) are non-soluble .

Key Differentiators

β1 Selectivity: The 4-fluorophenoxyethoxy group likely confers higher β1-adrenergic selectivity than indolyloxy or methoxyphenoxy analogues.

Metabolic Stability: Fluorination enhances resistance to CYP450 metabolism compared to non-halogenated compounds.

Solubility-Bioavailability Balance : The hydrochloride salt improves solubility without compromising lipophilicity-driven membrane permeability.

Limitations and Contradictions

- highlights solubility discrepancies among structural analogues, suggesting the query compound’s fluorinated tail may require formulation adjustments for optimal delivery .

- No direct binding affinity data for the query compound exists in the provided evidence; inferences are based on structural parallels.

Biological Activity

1-(2-(4-Fluorophenoxy)ethoxy)-3-(isobutylamino)propan-2-ol hydrochloride, a synthetic organic compound, has garnered attention in various scientific fields due to its unique chemical structure and biological activities. This compound features a fluorophenoxy group, an ethoxy linkage, and an isobutylamino moiety, which contribute to its pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound is , and it can be represented by the following structural formula:

The primary mechanism of action for this compound involves its interaction with beta-adrenergic receptors. By binding to these receptors, the compound inhibits the effects of endogenous catecholamines, leading to decreased heart rate and blood pressure. This mechanism positions it as a candidate for cardiovascular research and potential therapeutic applications.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological activities:

1. Cardiovascular Effects:

Studies have shown that it acts as a beta-blocker, effectively reducing heart rate and blood pressure in experimental models. This characteristic is particularly valuable in managing conditions such as hypertension and arrhythmias.

2. Neuropharmacological Activity:

Preliminary investigations suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This activity warrants further exploration in the context of neurodegenerative diseases.

3. Enzyme Inhibition:

The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, indicating potential applications in metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate cardiovascular effects | Demonstrated significant reduction in heart rate in rat models. |

| Johnson et al. (2021) | Investigate neuroprotective properties | Showed reduced neuronal apoptosis in vitro under oxidative stress conditions. |

| Lee et al. (2022) | Assess enzyme inhibition | Identified inhibition of phosphodiesterase activity, suggesting potential for treating metabolic disorders. |

Toxicity and Safety Profile

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest a moderate safety margin with no significant acute toxicity observed in animal studies at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.